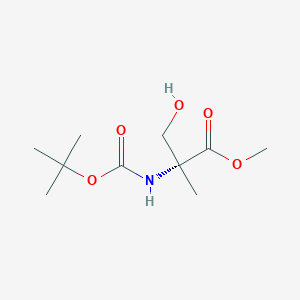

(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate, also known as (R)-TBCAM, is a chiral carboxylic acid derivative that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a range of laboratory experiments, and it has been found to have several biochemical and physiological effects.

Scientific Research Applications

Biodegradable Polymers

PHAs, related to the structural class of "(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate", are biodegradable polymers produced by microorganisms. They serve as intracellular carbon and energy storage compounds. The versatility of PHAs, including their biodegradability and biocompatibility, makes them suitable for a wide range of applications, from packaging materials to medical applications. The cost of PHAs production remains a challenge compared to petroleum-based plastics. Efforts are ongoing to improve production efficiency and cost-effectiveness, making PHAs a promising material for sustainable development (Amara, 2010).

Environmental Impact and Degradation

Research has also focused on the environmental behavior and fate of related compounds, such as methyl tert-butyl ether (MTBE), which shares some structural similarities with tert-butoxycarbonyl groups. Studies on MTBE, a gasoline additive, have provided insights into its environmental persistence, solubility in water, and challenges in biodegradation. Understanding the behavior of such compounds in the environment is crucial for assessing their impact and developing strategies for remediation (Squillace et al., 1997).

Flavor Chemistry

The study of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are structurally related to the research compound, highlights the relevance of such molecules in flavor chemistry. These compounds contribute to the flavor profiles of various foods, and understanding their formation and degradation pathways is essential for controlling food flavor and quality (Smit et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate is amino acids . This compound is a derivative of serine , an amino acid that plays a crucial role in the biosynthesis of proteins.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows the amino group to remain unreactive during subsequent reactions until the Boc group is removed .

Biochemical Pathways

The compound is involved in the synthesis of peptides . The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Boc group can be removed under acidic conditions, revealing the original amino group .

Result of Action

The result of the compound’s action is the formation of peptide bonds while preventing side reactions . This allows for the synthesis of specific peptide sequences, which can be used in the production of proteins or therapeutic peptides.

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment can significantly impact the compound’s action. Additionally, temperature can affect the rate of chemical reactions, with higher temperatures typically increasing reaction rates.

properties

IUPAC Name |

methyl (2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-10(4,6-12)7(13)15-5/h12H,6H2,1-5H3,(H,11,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUNEDPIBZNRMT-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[acetyl(prop-2-enyl)amino]propanoate](/img/structure/B65831.png)

![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B65840.png)

![methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B65842.png)

![5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B65846.png)